molecular formula C18H19N3O3S B14938701 ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14938701
M. Wt: 357.4 g/mol
InChI Key: VLNWURRXWWTQNK-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a hybrid heterocyclic compound integrating an indole moiety and a thiazole core. Its structure features:

  • Indole scaffold: A 1-methyl-substituted indole at position 3, contributing to hydrophobic interactions and π-stacking in biological systems.
  • Functional groups: An ethyl ester group (improving solubility) and an amide bond (critical for target binding) .

Synthesis: Prepared via multi-step reactions, including condensation of 1-methylindole-3-propanoic acid with thiazole-4-carboxylate precursors under controlled conditions (e.g., DCC coupling, reflux in dichloromethane) .

Biological Activities: Preliminary studies suggest anticancer, antimicrobial, and enzyme-modulating properties, attributed to its dual indole-thiazole pharmacophore .

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 2-[3-(1-methylindol-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O3S/c1-3-24-17(23)14-11-25-18(19-14)20-16(22)9-8-12-10-21(2)15-7-5-4-6-13(12)15/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,22)

InChI Key

VLNWURRXWWTQNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the indole moiety followed by the introduction of the thiazole ring. The process may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 2-{[3-(1-Methyl-1H-Indol-3-yl)Propanoyl]Amino}-1,3-Thiazole-4-Carboxylate with Analogues

Compound Name Molecular Formula Key Structural Features Biological Activity Source
Target Compound C₁₈H₁₈N₃O₃S 1-Methylindole, thiazole-4-carboxylate Anticancer, antimicrobial
Ethyl 2-{[3-(6-Chloro-1H-Indol-1-yl)Propanoyl]Amino}-1,3-Thiazole-4-Carboxylate C₁₇H₁₅ClN₃O₃S 6-Chloroindole substitution Immunomodulatory (STING pathway activation)
Ethyl 2-{[3-(5-Methoxy-1H-Indol-1-yl)Propanoyl]Amino}-1,3-Thiazole-4-Carboxylate C₁₈H₁₉N₃O₄S 5-Methoxyindole substitution Anti-cancer, anti-inflammatory
Tryprostatin A C₂₁H₁₉N₃O₂ Indole alkaloid, prenylated side chain Microtubule inhibition (anticancer)
Methyl 2-{[3-(3-Acetyl-1H-Indol-1-yl)Propanoyl]Amino}-4-Methyl-1,3-Thiazole-5-Carboxylate C₁₉H₂₀N₃O₄S 3-Acetylindole, methyl-thiazole Antiviral, tubulin inhibition

Impact of Indole Substitutions

  • Halogenation (Cl, F): Chloro-substituted analogues (e.g., 6-chloroindole in ) exhibit enhanced electrophilicity, improving interactions with nucleophilic residues in target proteins. This increases immunomodulatory potency but reduces solubility compared to the methyl-substituted target compound.
  • Methoxy Groups : The 5-methoxyindole derivative shows stronger anti-inflammatory activity due to improved electron-donating effects and ROS scavenging.
  • Methyl vs. Acetyl : The target compound’s 1-methyl group enhances metabolic stability over acetylated variants (e.g., ), which are prone to hydrolysis.

Thiazole Modifications

  • Position 4 Carboxylate : Critical for hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets). Analogues lacking this group (e.g., ethyl 4-methylthiazolecarboxamide ) show reduced target affinity.
  • Methyl Substitutions : Methyl at thiazole-4 (target compound) vs. 5-position (e.g., ) alters steric hindrance, influencing binding to hydrophobic pockets.

Biological Activity

Ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C15_{15}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 284.36 g/mol

The thiazole ring and indole moiety contribute significantly to its biological activity, as these structures are often associated with various pharmacological effects.

Research has indicated that compounds containing thiazole and indole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain thiazole compounds possess antibacterial properties superior to standard antibiotics like Oxytetracycline .
  • Anticancer Activity : Indole derivatives are known for their anticancer potential. The presence of the indole structure in this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Efficacy

A study evaluated the antibacterial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a Minimum Inhibitory Concentration (MIC) significantly lower than that of control antibiotics.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus7.815.6
Escherichia coli3.97.8
Pseudomonas aeruginosa15.631.2

These results suggest that this compound has promising antibacterial properties.

Study on Indole Derivatives

A study focused on the synthesis and biological evaluation of indole-based compounds highlighted their significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The findings indicated that these compounds could inhibit cell proliferation effectively, suggesting a similar potential for this compound due to its indole component .

Thiazole Derivatives in Antibacterial Research

Research conducted on various thiazole derivatives demonstrated their efficacy against resistant bacterial strains, with some compounds showing up to 16-fold increased activity compared to traditional antibiotics. This reinforces the idea that this compound may also exhibit enhanced antibacterial properties due to its unique structure .

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